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An In-depth Examination of Signal Peptide Peptidase-Like 2a as a Key Regulator of Immune
Cell Function and a Potential Therapeutic Target in Autoimmunity

Executive Summary

Signal Peptide Peptidase-Like 2a (SPPL2a) has emerged as a critical intramembrane protease
in the regulation of the adaptive and innate immune systems. Localized in late endosomes and
lysosomes, SPPL2a is essential for the development and function of B lymphocytes and
dendritic cells (DCs). Its primary physiological substrate is the N-terminal fragment (NTF) of the
MHC class Il invariant chain, CD74. Defective SPPL2a-mediated cleavage of the CD74 NTF
leads to its accumulation, which in turn disrupts B cell receptor (BCR) signaling, impairs B cell
maturation, and leads to a loss of specific DC subsets. This disruption of immune homeostasis
strongly implicates SPPL2a in the pathogenesis of autoimmune diseases. This technical guide
provides a comprehensive overview of the molecular mechanisms of SPPL2a, its impact on
immune cell populations, its role in autoimmune disease models, and detailed experimental
protocols for its investigation. The modulation of SPPL2a activity presents a promising
therapeutic strategy for a range of B cell-dependent autoimmune disorders.

Introduction to SPPL2a

Signal Peptide Peptidase-Like 2a (SPPL2a) is a GxGD-type aspartyl intramembrane-cleaving
protease.[1] It is a member of a family of proteases that cleave their substrates within the plane
of the lipid bilayer. SPPL2a is primarily localized to late endosomes and lysosomes of immune
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cells, particularly B cells and dendritic cells.[2] Its substrates are typically type Il
transmembrane proteins, where the N-terminus is oriented towards the cytoplasm.

The most well-characterized and physiologically relevant substrate of SPPL2a is the N-terminal
fragment (NTF) of the invariant chain (CD74).[3][4] CD74 is a crucial chaperone for MHC class
Il molecules, guiding their transport and preventing premature peptide loading. Following a
series of proteolytic events that release the MHC class Il dimer, a final ~8 kDa NTF of CD74
remains embedded in the endosomal membrane. SPPL2a is responsible for the ultimate
clearance of this fragment.[3]

The SPPL2a-CD74 Axis in Immune Cell Development

The intramembrane proteolysis of the CD74 NTF by SPPL2a is not merely a degradative
process but a critical regulatory step for the proper development and function of key immune
cells.

B Lymphocyte Development and Function

SPPL2a is indispensable for B cell maturation beyond the transitional 1 (T1) stage.[3][4] In the
absence of SPPL2a activity, the accumulation of the CD74 NTF has profound consequences:

» Impaired B Cell Receptor (BCR) Signaling: The accumulated CD74 NTF interferes with both
tonic and induced BCR signaling pathways. This leads to reduced surface expression of IgM
and diminished signal transmission through the BCR and the downstream kinase Syk.[5] The
impaired signaling also affects the PI3K/Akt pathway, leading to dysregulation of the
transcription factor FOXO1 and increased expression of pro-apoptotic genes.[5]

o Developmental Arrest: The compromised BCR signaling results in a block in B cell
development at the T1 to T2 transition, leading to a significant reduction in mature follicular
and marginal zone B cells.[6]

» Reduced BAFF-R Expression: SPPL2a deficiency has been shown to cause reduced
surface expression of the BAFF receptor (BAFF-R), further compromising B cell survival
signals.[7]

Dendritic Cell Homeostasis
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SPPL2a also plays a vital role in the homeostasis of conventional dendritic cells (cDCs).
SPPL2a deficiency leads to a significant reduction in specific cDC subsets, particularly CD11b+
cDCs (equivalent to human cDC2s).[3][6] This depletion is also dependent on the accumulation
of the CD74 NTF. The loss of these important antigen-presenting cells can have significant
consequences for the initiation of adaptive immune responses. In humans, inherited SPPL2a
deficiency leads to mycobacterial disease due to the loss of cDC2s and impaired IFN-y
production.[6]

SPPL2a in the Pathogenesis of Autoimmune
Diseases

The central role of SPPL2a in regulating B cell and DC function makes it a highly relevant
target in the context of autoimmune diseases, which are often driven by aberrant B cell
activation and autoantibody production.

Ankylosing Spondylitis

Studies have shown that a subset of patients with ankylosing spondylitis (AS) exhibit impaired
SPPL2a function in their monocytes.[2] This leads to the accumulation of CD74 NTF, which can
be presented on the cell surface and recognized by anti-CD74 autoantibodies found in the sera
of AS patients, potentially contributing to the inflammatory pathology of the disease.[2]

Systemic Lupus Erythematosus (SLE)

While direct genetic links are still under investigation, the critical role of B cells in SLE
pathogenesis suggests that SPPL2a is a promising therapeutic target. Preclinical studies using
the MRL/lpr mouse model of lupus have shown that treatment with a Ras inhibitor, which can
impact downstream signaling pathways, leads to a decrease in splenocyte proliferation and
reduced autoantibody levels.[8] Although not a direct inhibitor of SPPL2a, this highlights the
potential of targeting pathways affected by SPPL2a dysfunction. Further studies with specific
SPPL2a inhibitors in lupus models like MRL/Ipr and NZB/W F1 are warranted to explore the
therapeutic potential.

Rheumatoid Arthritis (RA)

In the collagen-induced arthritis (CIA) mouse model of rheumatoid arthritis, both B cells and
pro-inflammatory cytokines like TNF-a play a significant role.[9][10] Given that SPPL2a
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regulates B cell function and can also process TNF-q, targeting SPPL2a could offer a dual
benefit in RA by dampening both B cell-mediated autoimmunity and TNF-a-driven
inflammation. Studies with SPPL2a inhibitors in the CIA model could provide valuable insights
into its therapeutic efficacy.

Other Autoimmune Diseases

The fundamental role of SPPL2a in B cell and DC biology suggests its potential involvement in
a wide range of other autoimmune diseases where these cells are implicated, such as
Sjogren's syndrome and multiple sclerosis (in the experimental autoimmune encephalomyelitis
model).[3][11][12] Further research is needed to elucidate the specific contribution of SPPL2a
to the pathogenesis of these conditions.

Quantitative Data on SPPL2a Deficiency

The following tables summarize the quantitative effects of SPPL2a deficiency on immune cell
populations in mice.

Table 1: Effect of SPPL2a Deficiency on Splenic B Cell Subsets

Wild-Type (WT) SPPL2a Knockout

B Cell Subset . . Reference
Mice (KO) Mice

N Similar numbers to Similar numbers to

Transitional 1 (T1) [6]
WT WT

Transitional 2 (T2) Present Significantly reduced [6]

Follicular (FO) Present Significantly reduced [6]

Marginal Zone (MZ2) Present Significantly reduced [6]

Table 2: Effect of SPPL2a Deficiency on Dendritic Cell Subsets
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Wild-Type (WT) SPPL2a Knockout

DC Subset . . Reference
Mice (KO) Mice

Myeloid DCs (mDCs) Present Significantly reduced [6]

Plasmacytoid DCs

Present Unchanged [6]
(pDCs)

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the
function of SPPL2a.

Western Blot for Detection of CD74 N-Terminal Fragment
(NTF)

Objective: To detect the accumulation of the ~8 kDa CD74 NTF in cells lacking SPPL2a activity.

Materials:

Cell lysates from wild-type and SPPL2a-deficient B cells or cell lines treated with an SPPL2a
inhibitor.

 Lysis buffer (e.g., RIPA buffer with protease inhibitors).

e Tris-Tricine SDS-PAGE gels (16%).

o PVDF membrane.

¢ Transfer buffer.

e Blocking buffer (e.g., 5% non-fat milk in TBST).

e Primary antibody: Anti-CD74 (N-terminal specific, e.g., In-1 clone).

e Secondary antibody: HRP-conjugated anti-rat 1gG.

o ECL Western blotting detection reagents.
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Procedure:

Prepare cell lysates and determine protein concentration.

Separate 20-30 ug of protein per lane on a 16% Tris-Tricine SDS-PAGE gel. This gel system
provides better resolution of low molecular weight proteins.

Transfer proteins to a PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.
Incubate the membrane with the primary anti-CD74 antibody overnight at 4°C.
Wash the membrane three times with TBST.

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room
temperature.

Wash the membrane three times with TBST.

Develop the blot using ECL reagents and image the chemiluminescence. A band at ~8 kDa
should be apparent in the SPPL2a-deficient or inhibited samples.[4]

Flow Cytometry for Analysis of B Cell Subsets

Objective: To quantify the different B cell populations in the spleen of wild-type and SPPL2a

knockout mice.

Materials:

Single-cell suspensions from spleens of wild-type and SPPL2a knockout mice.
FACS buffer (e.g., PBS with 2% FBS).

Fc block (e.g., anti-CD16/32).

Fluorochrome-conjugated antibodies:

o Anti-B220 (e.g., clone RA3-6B2)
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[e]

Anti-IgM (e.g., clone R6-60.2)

o

Anti-CD21/CD35 (e.g., clone 7G6)

[¢]

Anti-CD23 (e.g., clone B3B4)

[e]

Anti-CD93 (e.g., clone AA4.1)
 Viability dye (e.g., 7-AAD or propidium iodide).
Procedure:
» Prepare single-cell suspensions from spleens.
o Perform red blood cell lysis.
o Resuspend cells in FACS buffer and count.
» Stain 1-2 million cells with the viability dye according to the manufacturer's protocol.
» Block Fc receptors with Fc block for 10-15 minutes on ice.
¢ Add the antibody cocktail and incubate for 30 minutes on ice in the dark.
» Wash the cells twice with FACS buffer.
o Resuspend the cells in FACS buffer and acquire on a flow cytometer.
o Gating Strategy:
o Gate on live, single cells.
o Gate on B220+ cells to identify B lymphocytes.

o Within the B220+ population, identify B cell subsets based on the differential expression of
IgM, CD21, CD23, and CD93 (see diagram below).[13]

SPPL2a Activity Assay
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Objective: To measure the enzymatic activity of SPPL2a.

Methodology: A common method involves co-expressing SPPL2a with a known substrate, such
as the CD74 NTF, in a cell line (e.g., HEK293T). The cleavage of the substrate is then
monitored by Western blot.

Procedure:

o Co-transfect HEK293T cells with expression vectors for SPPL2a and a tagged version of the
CD74 NTF.

¢ As a negative control, transfect cells with the CD74 NTF vector and an empty vector or a
vector expressing a catalytically inactive SPPL2a mutant.

o After 24-48 hours, lyse the cells and perform a Western blot for the tagged CD74 NTF.

e Areduction in the full-length CD74 NTF band in the presence of active SPPL2a indicates
enzymatic activity.[13]

Signaling Pathways and Experimental Workflows
CD74 Processing and SPPL2a-Mediated Cleavage

The following diagram illustrates the sequential processing of CD74 and the critical role of
SPPL2a.
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CD74 processing pathway and the role of SPPL2a.

Impact of SPPL2a Deficiency on B Cell Receptor
Signaling

This diagram depicts how the accumulation of the CD74 NTF in SPPL2a-deficient B cells

impairs BCR signaling.
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Select appropriate
mouse model
(e.g., MRL/lpr, CIA)

:

Generate SPPL2a KO
in model background
OR
Treat with SPPL2a inhibitor

Monitor disease phenotype: Immunological analysis:
- Disease scores - Autoantibody titers (ELISA)
- Proteinuria - B & T cell subsets (Flow Cytometry)
- Histopathology - Cytokine levels (ELISA/CBA)

Mechanistic studies:
- CD74 NTF accumulation (Western Blot)
- BCR/TLR signaling assays
- Gene expression analysis

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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